molecular formula C9H4Cl2F3N3 B1608254 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 650592-08-8

2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1608254
CAS No.: 650592-08-8
M. Wt: 282.05 g/mol
InChI Key: WQGJPMYNOAHQPU-UHFFFAOYSA-N
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Description

“2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridine ring substituted with dichloro-imidazole and trifluoromethyl groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” typically involves multi-step organic reactions. One possible route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be formed through cyclization reactions involving reagents such as ammonium acetate and aldehydes.

    Chlorination: The imidazole ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.

    Pyridine Ring Formation: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling Reaction: The final step involves coupling the dichloro-imidazole with the pyridine ring, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced derivatives of the imidazole ring.

    Substitution Products: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in the development of new drugs targeting specific biological pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of “2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-dichloro-1H-imidazol-1-yl)pyridine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the dichloro groups, which may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N3/c10-7-8(11)17(4-16-7)6-2-1-5(3-15-6)9(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJPMYNOAHQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381676
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650592-08-8
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

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